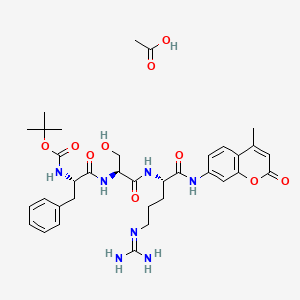

Boc-Phe-Ser-Arg-Amc-ACOH

Description

Boc-Phe-Ser-Arg-Amc-ACOH is a synthetic tetrapeptide substrate designed for enzymatic assays, particularly for studying protease activity. The compound features:

- Boc (tert-butoxycarbonyl) protection on the N-terminal phenylalanine (Phe) to prevent undesired reactions during synthesis or cleavage .

- A serine (Ser) residue, typically involved in substrate recognition for serine proteases.

- An arginine (Arg) residue, a common cleavage site for enzymes like trypsin or thrombin.

- Amc (7-amino-4-methylcoumarin), a fluorogenic group released upon enzymatic hydrolysis, enabling real-time detection of activity.

- ACOH (acetic acid) as a counterion to stabilize the compound.

This substrate is widely used in biochemical research due to its sensitivity and compatibility with fluorescence-based detection systems.

Properties

IUPAC Name |

acetic acid;tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O8.C2H4O2/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4;1-2(3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36);1H3,(H,3,4)/t23-,24-,25-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULITXAYJISNDJD-NAGNLMCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47N7O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201851-14-1 | |

| Record name | L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-L-seryl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monoacetate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201851-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Traditional Solution-Phase Approaches

Solution-phase synthesis is less common due to inefficiencies in multi-step purification. However, segment condensation strategies may link Boc-Phe-Ser-OH and Arg-AMC·AcOH fragments using DCC (dicyclohexylcarbodiimide) and HOBt. This method requires iterative liquid-liquid extractions to remove DCU (dicyclohexylurea) byproducts, often reducing yields to <50%.

Challenges and Limitations

-

Racemization : Prolonged activation of serine’s carboxyl group increases D/L isomerization, detectable via chiral HPLC.

-

Solubility Issues : The Arg-AMC·AcOH segment’s hydrophilicity complicates organic-phase reactions, necessitating polar aprotic solvents like DMF or DMSO.

Industrial-Scale Production

Automated Synthesis Systems

Industrial facilities employ robotic peptide synthesizers (e.g., CEM Liberty Blue) for parallelized SPPS. These systems reduce coupling times to <10 minutes per residue via microwave-assisted activation, achieving >99% stepwise yields for Boc-Phe-Ser-Arg-AMC·AcOH.

Large-Scale Purification Methods

Continuous chromatography systems (e.g., SMB—simulated moving bed) enable kilogram-scale purification. Acetic acid counterion exchange is performed via ion-pairing HPLC, replacing TFA salts with acetate for improved biocompatibility.

Table 2: Industrial vs. Laboratory-Scale Synthesis Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 0.1–1 g | 1–10 kg |

| Cycle Time | 5–7 days | 2–3 days |

| Purity | 95–98% | >99% |

| Cost per Gram | $1,200–$1,500 | $200–$300 |

| Data synthesized from Nature and Chem-Impex. |

Comparative Analysis of Synthesis Methods

Efficiency and Yield

SPPS outperforms solution-phase methods in yield (80–90% vs. 40–60%) and scalability. Automated SPPS further reduces human error, ensuring batch-to-batch consistency.

Purity and Scalability

HPLC analysis reveals SPPS-derived Boc-Phe-Ser-Arg-AMC·AcOH contains <2% deletion peptides, versus 5–15% in solution-phase products. Industrial SPPS scales linearly, whereas solution-phase requires exponential resource allocation for larger batches.

Table 3: Critical Quality Attributes by Synthesis Method

Chemical Reactions Analysis

Proteolytic Cleavage Mechanism

The compound acts as a substrate for serine proteases , particularly Factor XIa in coagulation pathways. The reaction proceeds as follows:

-

Enzyme Binding : The Phe-Ser-Arg sequence is recognized by the protease’s active site.

-

Peptide Bond Cleavage : Hydrolysis occurs between Arg and the AMC moiety.

-

Fluorescence Release : Free AMC emits fluorescence at 460 nm (λₑₓ = 360 nm), enabling quantitative activity measurement .

Kinetic Parameters for Factor XIa:

| Parameter | Value | Conditions |

|---|---|---|

| Kₘ | 15–25 μM | 50 mM MOPS buffer, pH 7.2 |

| kₐₜₜ | 0.8–1.2 s⁻¹ | 37°C, 4% DMSO |

This reaction is critical for studying blood coagulation disorders and screening anticoagulant drugs .

Stability and Degradation Reactions

Boc-Phe-Ser-Arg-Amc-ACOH undergoes degradation under specific conditions:

-

Acid Hydrolysis : The Boc group is removed in strong acids (e.g., TFA), exposing the amine terminus.

-

Oxidative Damage : Methionine residues (if present) are susceptible to oxidation, though this compound lacks methionine.

-

Enzymatic Degradation : Susceptibility to nonspecific proteases necessitates storage at −20°C .

Comparative Reactivity with Analogues

Boc-Phe-Ser-Arg-Amc-ACOH exhibits higher specificity compared to analogues like Boc-Phe-Ala-Lys-AMC due to its optimized peptide backbone.

| Compound | Protease Specificity | Kₘ (μM) |

|---|---|---|

| Boc-Phe-Ser-Arg-AMC | Factor XIa, thrombin | 15–25 |

| Boc-Phe-Ala-Lys-AMC | Trypsin, plasmin | 50–100 |

This specificity stems from the Ser-Arg sequence’s compatibility with coagulation proteases .

Scientific Research Applications

Biochemistry

Boc-Phe-Ser-Arg-Amc-ACOH is widely used as a substrate in enzymatic assays to study protease activity. It plays a crucial role in investigating proteases involved in blood coagulation and fibrinolysis. The hydrolysis of the peptide bond by specific proteases releases the AMC moiety, resulting in increased fluorescence that can be quantitatively measured.

Molecular Biology

In molecular biology, this compound is employed to explore proteolytic pathways and identify potential protease inhibitors. Its specificity for certain proteases, such as coagulation factor XIa, allows researchers to study the mechanisms of these enzymes in greater detail . Additionally, Boc-Phe-Ser-Arg-Amc-ACOH is utilized in high-throughput screening for drug discovery targeting serine proteases associated with various diseases.

Medicine

Boc-Phe-Ser-Arg-Amc-ACOH has significant implications in clinical diagnostics. It aids in detecting and quantifying protease activity in clinical samples, which is essential for diagnosing bleeding disorders and monitoring anticoagulant therapy . The compound's ability to provide measurable signals makes it an indispensable tool for studying enzyme kinetics and inhibition.

Pharmaceutical Development

In pharmaceutical research, Boc-Phe-Ser-Arg-Amc-ACOH serves as a valuable building block for synthesizing therapeutic agents. Its structure facilitates easy incorporation into peptide chains, enhancing synthesis efficiency . Furthermore, it is instrumental in developing fluorescent probes that help visualize cellular activities and track interactions within live cells.

Case Studies

Several studies have highlighted the applications of Boc-Phe-Ser-Arg-Amc-ACOH:

- Protease Activity Measurement : Research demonstrated its effectiveness in measuring the activity of coagulation factor XIa and other related proteases using fluorescence-based assays.

- Drug Discovery : In high-throughput screening assays, Boc-Phe-Ser-Arg-Amc-ACOH was utilized to identify novel inhibitors targeting serine proteases involved in cancer progression.

- Diagnostic Applications : Clinical studies employed this compound to measure protease levels in patients with bleeding disorders, aiding in diagnosis and treatment monitoring.

Mechanism of Action

The mechanism of action of Boc-Phe-Ser-Arg-Amc-ACOH involves its hydrolysis by serine proteases. These enzymes recognize the peptide bond between the arginine and the 7-amido-4-methylcoumarin group and catalyze its cleavage. The hydrolysis reaction releases the 7-amido-4-methylcoumarin group, which can be detected using fluorescence spectroscopy. This property makes Boc-Phe-Ser-Arg-Amc-ACOH a valuable tool for studying protease activity and screening for protease inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares Boc-Phe-Ser-Arg-Amc-ACOH with structurally related amino acid derivatives and peptide substrates:

*Estimated based on component molecular weights (Boc-Phe: 265.3 g/mol , Ser: ~105 g/mol, Arg: ~174 g/mol, Amc: ~175 g/mol, ACOH: 60 g/mol).

Critical Analysis

The Arg residue in the target compound is unprotected, whereas Z-Arg-OH employs benzyloxycarbonyl (Z) protection , limiting its utility in enzymatic assays requiring free side chains.

Fluorogenic vs. Non-Fluorogenic Derivatives: Boc-Phe-Ser-Arg-Amc-ACOH’s Amc group enables fluorescence-based detection, a significant advantage over non-fluorogenic analogs like Boc-Phe-OH or Z-Arg-OH.

Solubility and Stability :

- Boc-Phe-OH and Boc-N-Me-Ser(Bzl)-OH exhibit moderate solubility in organic solvents (e.g., DMF, DCM) due to their hydrophobic protections , whereas Boc-Phe-Ser-Arg-Amc-ACOH’s polar Arg and Amc groups may enhance aqueous solubility.

Biological Activity

Boc-Phe-Ser-Arg-Amc-ACOH (also referred to as Boc-Phe-Ser-Arg-AMC) is a synthetic peptide substrate that has garnered attention for its biological activity, particularly in enzymatic assays. This compound is primarily utilized in the detection of proteolytic enzymes and has implications in various biomedical applications, including cancer research and drug development.

Chemical Structure

Boc-Phe-Ser-Arg-Amc-ACOH is composed of several key components:

- Boc (tert-butyloxycarbonyl) : A protecting group that stabilizes the amino acid during synthesis.

- Phe (Phenylalanine) : An aromatic amino acid that contributes to the substrate's hydrophobic properties.

- Ser (Serine) : An amino acid that provides a hydroxyl group, which can participate in enzymatic reactions.

- Arg (Arginine) : A positively charged amino acid that enhances binding to negatively charged active sites of enzymes.

- Amc (7-amino-4-methylcoumarin) : A fluorogenic moiety that emits fluorescence upon cleavage by proteases.

- ACOH (Acetic Acid) : Serves as a terminal group.

Enzymatic Assays

Boc-Phe-Ser-Arg-Amc has been extensively studied as a substrate for various serine proteases, including trypsin and kallikreins. In high-throughput screening assays, it has shown significant activity in detecting the presence of these enzymes through the release of the fluorescent product upon cleavage.

- Kallikrein 6 (KLK6) Activity :

- Structure-Activity Relationship (SAR) :

Case Studies

Several case studies highlight the practical applications of Boc-Phe-Ser-Arg-Amc in clinical research:

-

Cancer Biomarker Detection :

- In cancer research, the ability to detect specific proteases associated with tumor progression has been crucial. Boc-Phe-Ser-Arg-Amc serves as a valuable tool for monitoring proteolytic activity in tumor microenvironments, aiding in the identification of potential biomarkers for cancer diagnosis and prognosis.

- Therapeutic Development :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C35H47N7O10 |

| Molecular Weight | 685.88 g/mol |

| Fluorescent Emission Peak | 460 nm |

| pIC50 (KLK6) | Varies with inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.